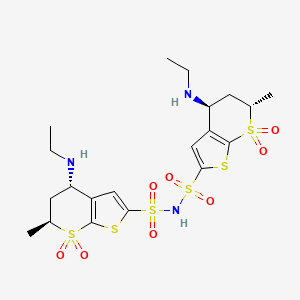

Dorzolamide N-Sulfonamide Dimer

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H29N3O8S6 |

|---|---|

Molecular Weight |

631.9 g/mol |

IUPAC Name |

(4S,6S)-4-(ethylamino)-N-[[(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-yl]sulfonyl]-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |

InChI |

InChI=1S/C20H29N3O8S6/c1-5-21-15-7-11(3)34(24,25)19-13(15)9-17(32-19)36(28,29)23-37(30,31)18-10-14-16(22-6-2)8-12(4)35(26,27)20(14)33-18/h9-12,15-16,21-23H,5-8H2,1-4H3/t11-,12-,15-,16-/m0/s1 |

InChI Key |

OTVNOYKKKXGTOL-APYUEPQZSA-N |

Isomeric SMILES |

CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)NS(=O)(=O)C3=CC4=C(S3)S(=O)(=O)[C@H](C[C@@H]4NCC)C)C |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)NS(=O)(=O)C3=CC4=C(S3)S(=O)(=O)C(CC4NCC)C)C |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Investigations of Dorzolamide N Sulfonamide Dimer Formation

Mechanistic Hypotheses for Sulfonamide Dimerization

The dimerization of sulfonamides is a complex process influenced by the reactivity of the N-sulfonamide group. Several mechanistic hypotheses have been proposed to explain this phenomenon.

Role of N-Sulfonamide Reactivity in Dimerization Processes

The reactivity of the sulfonamide group (-SO₂NH₂) is central to the dimerization process. The nitrogen atom of the sulfonamide can act as a nucleophile, while the sulfur atom is electrophilic. This dual reactivity allows for self-condensation reactions under certain conditions. The acidity of the sulfonamide protons and the electron-withdrawing nature of the sulfonyl groups play a significant role in the propensity of a sulfonamide to undergo dimerization. nih.govnih.gov Studies on various sulfonamides have shown that the nature of the substituents on the aromatic or heterocyclic ring can influence the electron density on the sulfonamide group, thereby affecting its reactivity and the likelihood of dimer formation. mdpi.com

Exploration of Potential Reaction Intermediates and Transition States

The formation of the Dorzolamide (B1670892) N-Sulfonamide Dimer likely proceeds through one or more reactive intermediates. One proposed mechanism involves the activation of the sulfonamide group, potentially through protonation or interaction with a Lewis acid, making the sulfur atom more susceptible to nucleophilic attack by the nitrogen of a second dorzolamide molecule. google.comgoogle.com

Another possibility is the formation of a sulfonyl isocyanate-like intermediate under specific reaction conditions, which could then react with another dorzolamide molecule. Computational studies on related sulfonamide systems suggest the involvement of transient, high-energy intermediates and specific transition states that dictate the reaction pathway. rsc.org Kinetic studies and the trapping of reaction intermediates in related synthetic processes, such as the solvolysis of dorzolamide intermediates, have provided evidence for the formation of cationic intermediates that could be analogous to those involved in dimer formation. unibo.itnih.gov Further mechanistic investigations using advanced spectroscopic and computational methods are needed to fully elucidate the precise intermediates and transition states in the formation of the Dorzolamide N-Sulfonamide Dimer. nih.gov

Formation as a Process-Related Impurity in Dorzolamide Synthesis

The this compound is recognized as a process-related impurity, meaning it is formed during the manufacturing process of the active pharmaceutical ingredient (API). daicelpharmastandards.comveeprho.comcymitquimica.com Its presence can affect the quality, safety, and efficacy of the final drug product. daicelpharmastandards.com

Analysis of Specific Reaction Conditions Favoring Dimer Formation

Several steps in the synthesis of dorzolamide have been identified as potential points for the formation of impurities, including the dimer. google.comnewdrugapprovals.orggoogle.com Conditions that may favor the formation of the this compound include:

Prolonged reaction times: Longer reaction durations, particularly at elevated temperatures, can increase the likelihood of side reactions, including dimerization. google.comnewdrugapprovals.orggoogle.com

Use of strong acids: The use of strong acids, such as sulfuric acid, in steps like the Ritter reaction can create a highly acidic environment that may promote the self-condensation of the sulfonamide. google.com

High temperatures: Certain synthetic steps require elevated temperatures, which can provide the necessary activation energy for the dimerization reaction. google.com

Presence of certain reagents: The choice of oxidizing and reducing agents, as well as catalysts, can influence the impurity profile. google.comnewdrugapprovals.org For instance, some oxidation steps can lead to the formation of various byproducts. google.com

Table 1: Potential Reaction Conditions Favoring Dimer Formation

| Condition | Description | Potential Impact |

| Reaction Time | Extended reaction periods, especially in later stages of the synthesis. | Increases the probability of side reactions and impurity formation. google.comnewdrugapprovals.orggoogle.com |

| Acidity | Use of strong acids like sulfuric acid in certain synthetic steps. | Can catalyze the self-condensation of the sulfonamide group. google.com |

| Temperature | Elevated temperatures used to drive reactions to completion. | Provides the activation energy required for the dimerization side reaction. google.com |

| Reagents | Specific oxidizing or reducing agents used in the synthesis. | Can influence the overall impurity profile of the final product. google.comnewdrugapprovals.org |

Identification of Precursor Molecules and Side Reactions in Synthetic Schemes

The primary precursor for the this compound is dorzolamide itself. The dimerization is a self-condensation reaction where two molecules of dorzolamide react to form the dimer. cleanchemlab.comsynzeal.com

The key side reaction is the intermolecular condensation between the sulfonamide groups of two dorzolamide molecules. One sulfonamide group acts as a nucleophile, attacking the electrophilic sulfur atom of another activated sulfonamide group. This leads to the formation of a new S-N bond, linking the two dorzolamide moieties. Various synthetic routes for dorzolamide have been described, and each may have specific steps where this side reaction is more prone to occur. google.comnewdrugapprovals.orggoogle.com For example, in synthetic schemes involving the reduction of an acetamido group, the conditions used could potentially facilitate side reactions. google.comgoogle.com

Controlled Synthesis of this compound for Reference Standard Development

The availability of pure this compound as a reference standard is essential for the accurate quantification and control of this impurity in dorzolamide drug substance and drug product. cleanchemlab.comaquigenbio.comsynzeal.comsigmaaldrich.comsynzeal.com Several chemical suppliers offer the custom synthesis of this dimer for analytical and quality control purposes. cleanchemlab.comaquigenbio.comsynzeal.com

The controlled synthesis of the dimer would likely involve reacting dorzolamide under conditions specifically designed to promote the dimerization reaction, followed by purification to isolate the dimer in high purity. This might involve using a suitable coupling agent or activating the sulfonamide group under controlled conditions to favor the desired reaction over other potential side reactions. The characterization of the synthesized dimer is performed using various analytical techniques, such as HPLC and mass spectrometry, to confirm its identity and purity. veeprho.comsynzeal.com The availability of a certified reference material (CRM) is crucial for method validation and ensuring the reliability of analytical results. sigmaaldrich.comfda.govsigmaaldrich.com

Advanced Analytical Methodologies for the Characterization and Quantification of Dorzolamide N Sulfonamide Dimer

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating the Dorzolamide (B1670892) N-Sulfonamide Dimer from the active pharmaceutical ingredient (API) and other related substances. The significant difference in molecular weight and polarity between the dimer and the dorzolamide monomer allows for effective separation using liquid chromatography.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the purity assessment of dorzolamide and its impurities. nih.gov Method development focuses on optimizing chromatographic parameters to achieve sufficient resolution between the dorzolamide peak and the dimer peak, as well as other potential impurities.

Key aspects of method development include the selection of the stationary phase, mobile phase composition, pH, flow rate, and detector wavelength. C18 columns are commonly employed due to their versatility and ability to separate compounds based on hydrophobicity. nih.govresearchgate.net Given the dimer's larger size and potential for increased retention, a gradient elution method may be necessary to ensure a reasonable analysis time while achieving adequate separation from the main dorzolamide peak.

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for quantifying the dimer. smec.ac.in This involves assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govsmec.ac.in The LOD and LOQ are particularly crucial for controlling the dimer at very low levels. For dorzolamide, reported HPLC methods have achieved LOD values as low as 0.0403 µg/mL. smec.ac.in

Table 1: Illustrative HPLC Method Parameters for Dorzolamide Impurity Profiling

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Isocratic or gradient mixture of an acidic phosphate (B84403) or acetate (B1210297) buffer and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) | nih.govresearchgate.netmdpi.comresearchgate.net |

| pH of Aqueous Phase | 2.5 - 6.2 | nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govmdpi.com |

| Detection | UV at ~254 nm | nih.govresearchgate.netresearchgate.net |

| Column Temperature | Ambient to 30°C | nih.govnih.gov |

The Dorzolamide N-Sulfonamide Dimer possesses multiple chiral centers, meaning it can exist as various stereoisomers (diastereomers and enantiomers). Since the biological activity and toxicological profile of different stereoisomers can vary significantly, it is essential to assess the stereochemical purity of any detected dimer. Chiral chromatography is the definitive method for this purpose.

Direct chiral separation methods utilize a chiral stationary phase (CSP) to differentiate between stereoisomers. nih.gov For dorzolamide and its enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. google.comejbps.com Normal-phase chromatography, using mobile phases like n-hexane, ethanol, and a basic modifier like diethylamine, is often employed to enhance chiral recognition and achieve separation. ejbps.com The development of such methods requires careful optimization of the mobile phase composition and column temperature to maximize resolution between the stereoisomeric peaks. researchgate.net

Table 2: Example Chiral HPLC Conditions for Dorzolamide Stereoisomer Separation

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Chiral Pack AD-H or Chiralcel OD-RH | google.comresearchgate.net |

| Mode | Normal Phase or Reversed Phase | ejbps.comresearchgate.net |

| Mobile Phase (Normal) | n-hexane:ethanol:diethylamine (e.g., 80:20:0.1 v/v/v) | ejbps.com |

| Mobile Phase (Reversed) | Ammonium acetate buffer (pH 7.0) or n-hexane:2-propanol | nih.govresearchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | researchgate.netresearchgate.net |

| Detection | UV at ~254 nm | researchgate.net |

| Resolution (Rs) | Should be not less than 2.0 between enantiomers | ejbps.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

While HPLC provides quantitative data based on retention time, it does not offer definitive structural information. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is indispensable for the unambiguous identification of impurities like the this compound. researchgate.net HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) with extremely high accuracy (typically <5 ppm). nih.gov This allows for the determination of the elemental composition of the dimer, confirming its molecular formula as C₂₀H₂₉N₃O₈S₆. nih.govveeprho.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₉N₃O₈S₆ | nih.gov |

| Average Molecular Weight | 631.85 g/mol | veeprho.com |

| Monoisotopic Mass | 631.02789193 Da | nih.gov |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are ideal for analyzing thermally labile and polar molecules like the dorzolamide dimer. nih.gov ESI is particularly well-suited as it generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, preserving the molecular ion for accurate mass measurement and subsequent tandem mass spectrometry analysis. This is critical for confirming the molecular weight of the large dimer molecule. nih.gov

APCI can also be used and may be advantageous for less polar compounds. nih.gov It involves a gas-phase ionization process that can sometimes provide complementary information to ESI. The choice between ESI and APCI depends on the specific chromatographic conditions and the physicochemical properties of the analyte. For dorzolamide and its metabolites, both ESI and APCI have been successfully applied. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion of the dimer (m/z 632.0) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions produce a characteristic spectrum that provides a "fingerprint" of the molecule's structure. nih.gov

The analysis of the fragmentation pattern allows for the confirmation of the dimeric linkage. A key fragmentation pathway for sulfonamides involves the cleavage of the S-N bond and the potential elimination of SO₂. nih.gov For the this compound, one would expect to see fragmentation that breaks the central N-sulfonyl bond, yielding fragments related to the dorzolamide monomer. For instance, observing a fragment ion corresponding to the protonated dorzolamide monomer (m/z 325) would be strong evidence for the proposed dimeric structure. nih.gov Further fragmentation of this m/z 325 ion to characteristic product ions like m/z 199 would provide additional confirmation. nih.gov

Table 4: Proposed Key MS/MS Fragmentations for this compound ([M+H]⁺ = m/z 632.0)

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Inferred Structural Information |

|---|---|---|---|

| 632.0 | 325.0 | C₁₀H₁₅N₁O₄S₃ | Cleavage of the central sulfonamide bridge, yielding a protonated dorzolamide monomer. |

| 632.0 | 307.0 | C₁₀H₁₇N₁O₅S₃ | Cleavage of the sulfonamide bridge with loss of H₂O. |

| 325.0 | 199.0 | C₅H₈O₂S | Characteristic fragmentation of the dorzolamide monomer. nih.gov |

| 325.0 | 261.0 | SO₂ (64 Da) | Common loss from the sulfonamide group. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for providing a complete and unambiguous structural assignment of the this compound. While MS techniques provide information on connectivity through fragmentation, NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

For a definitive structure, a suite of NMR experiments is required:

¹H NMR (Proton NMR): This experiment identifies all the unique protons in the molecule. It would confirm the presence of the ethyl groups, the methyl groups, and the protons on the thienothiopyran ring system. Integration of the proton signals would confirm the 2:1 ratio of protons in the dimer compared to the monomer.

¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms. It is crucial for confirming the total number of carbons and identifying the chemical environment of key functional groups, such as the carbons adjacent to the sulfonyl and sulfonamide groups.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the complete structure.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly powerful for confirming the linkage between the two dorzolamide units across the N-sulfonyl-N bridge, as it would show correlations between protons on one monomer unit and carbons on the other.

By combining the information from these advanced analytical methodologies, a complete picture of the this compound can be established, ensuring its effective control during the manufacturing process of dorzolamide.

One-Dimensional (1D) NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for the characterization of the this compound, providing information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the various protons in the dimer. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the protons on the aromatic-like thiophene (B33073) rings would appear in the downfield region, while the aliphatic protons of the ethylamino and methyl groups would be found in the upfield region. The multiplicity, or splitting pattern, of each signal provides information about the number of neighboring protons, which helps to piece together the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. This technique is particularly useful for confirming the total number of carbon atoms and identifying the presence of key functional groups. The chemical shifts of the carbon signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl-like sulfonyl groups).

Expected ¹H and ¹³C NMR Data:

While specific, experimentally determined chemical shifts for the this compound are not publicly available, the following table illustrates the types of signals that would be expected and their general chemical shift regions based on the known structure.

| Structural Feature | Expected ¹H NMR Characteristics | Expected ¹³C NMR Characteristics |

| Thiophene Ring Protons | Downfield shifts (δ 6.0-8.0 ppm), likely singlets or doublets depending on substitution. | Signals in the aromatic region (δ 110-160 ppm). |

| Ethylamino Group (CH₂) | Quartet (due to coupling with CH₃), in the aliphatic region (δ 2.5-3.5 ppm). | Signal in the aliphatic region (δ 40-50 ppm). |

| Ethylamino Group (CH₃) | Triplet (due to coupling with CH₂), in the upfield aliphatic region (δ 1.0-1.5 ppm). | Signal in the upfield aliphatic region (δ 10-20 ppm). |

| Methyl Group on Thiopyran Ring (CH₃) | Doublet (due to coupling with adjacent CH), in the aliphatic region (δ 1.0-2.0 ppm). | Signal in the aliphatic region (δ 15-25 ppm). |

| Protons on the Dihydrothiopyran Ring | Complex multiplets in the aliphatic region (δ 2.0-4.5 ppm). | Signals in the aliphatic region (δ 20-70 ppm). |

| NH Protons | Broad singlets, chemical shift can vary depending on solvent and concentration. | Not applicable. |

This table is illustrative and does not represent actual experimental data.

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Connectivity

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the complex structure of the this compound, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, within the ethyl groups and the dihydrothiopyran rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry of the molecule, for example, the relative orientation of substituents on the dihydrothiopyran rings.

Expected 2D NMR Correlations:

The following table illustrates the key correlations that would be expected in the 2D NMR spectra of the this compound.

| 2D NMR Experiment | Expected Key Correlations | Information Gained |

| COSY | Cross-peaks between the CH₂ and CH₃ protons of the ethyl groups. | Confirms the presence of ethyl groups. |

| Cross-peaks between protons on the dihydrothiopyran ring. | Elucidates the spin systems within the saturated rings. | |

| HSQC | Correlation of each proton signal with its directly attached carbon signal. | Unambiguous assignment of carbon signals. |

| HMBC | Correlations from the thiophene proton to carbons in the fused dihydrothiopyran ring. | Confirms the fused ring system. |

| Correlations from protons on one monomer unit to carbons on the other via the sulfonamide linkage. | Confirms the dimeric structure and the point of linkage. | |

| NOESY | Through-space correlations between protons on the methyl group and adjacent protons on the dihydrothiopyran ring. | Provides information on the stereochemistry and conformation of the rings. |

This table is illustrative and does not represent actual experimental data.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For the this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as N-H, C-H, S=O, and S-N bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (in NH and NH₂) | 3300 - 3500 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C-H (aromatic-like) | 3000 - 3100 | Stretching |

| S=O (sulfonyl) | 1300 - 1350 and 1140 - 1180 | Asymmetric and Symmetric Stretching |

| S-N (sulfonamide) | 900 - 940 | Stretching |

| C=C (thiophene ring) | 1500 - 1600 | Stretching |

This table is illustrative and does not represent actual experimental data.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, it can provide information about functional groups that are weak or absent in the IR spectrum. For the this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the sulfur-containing functional groups and the carbon backbone.

Expected Raman Shifts:

| Functional Group | Expected Raman Shift Range (cm⁻¹) | Vibrational Mode |

| S-S (if present as a disulfide linkage, though not in this structure) | 400 - 550 | Stretching |

| S=O (sulfonyl) | 1100 - 1180 | Symmetric Stretching |

| C-S (thiophene ring) | 600 - 800 | Stretching |

| Aromatic Ring Vibrations | 1000 - 1600 | Ring Breathing and Stretching |

This table is illustrative and does not represent actual experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophores in the this compound, primarily the substituted thiophene rings, would give rise to characteristic absorption maxima (λ_max) in the UV region. While the UV spectrum of the parent drug, dorzolamide, shows an absorption maximum around 253 nm, the dimer's spectrum might show a similar or slightly shifted λ_max due to the extended conjugation and interaction between the two monomeric units.

Expected UV-Vis Absorption Data:

| Chromophore | Expected λ_max (nm) | Solvent |

| Substituted Thiophene Rings | ~250 - 260 | Methanol or Acetonitrile |

This table is illustrative and does not represent actual experimental data.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed empirical formula. For the this compound, with a molecular formula of C₂₀H₂₉N₃O₈S₆, elemental analysis provides crucial evidence for the correctness of the proposed structure. synzeal.com High-resolution mass spectrometry (HRMS) is a modern technique that can provide a very accurate mass of the molecular ion, which can also be used to confirm the elemental composition.

Expected Elemental Analysis Data for C₂₀H₂₉N₃O₈S₆ (Molecular Weight: 631.8 g/mol ):

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 37.99 | Would be determined experimentally |

| Hydrogen (H) | 4.62 | Would be determined experimentally |

| Nitrogen (N) | 6.65 | Would be determined experimentally |

| Sulfur (S) | 30.44 | Would be determined experimentally |

| Oxygen (O) | 20.25 | Would be determined experimentally |

This table is illustrative and does not represent actual experimental data.

Structural Elucidation and Stereochemical Characterization of Dorzolamide N Sulfonamide Dimer

Determination of Relative and Absolute Stereochemistry

The connection of two chiral dorzolamide (B1670892) units through an N-sulfonamide linkage results in the potential for several diastereomers. Determining the precise spatial orientation of the substituents at each stereocenter is a critical first step in its complete characterization.

A suite of spectroscopic techniques would be indispensable in unraveling the stereochemistry of the dimer. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), would provide crucial information about through-space proximity of protons, helping to establish the relative stereochemistry between the two monomeric units.

Chiroptical methods, which are sensitive to the chiral nature of molecules, would be essential for determining the absolute stereochemistry. These techniques include:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemical arrangement of the molecule and can be compared with theoretical spectra calculated for different stereoisomers to determine the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of the entire molecule, including the conformation of the sulfonamide linkage.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique can also be used to correlate the observed rotation with that of known stereochemical standards.

| Spectroscopic/Chiroptical Method | Information Provided | Application to Dorzolamide N-Sulfonamide Dimer |

| NMR Spectroscopy (e.g., NOESY) | Through-space correlations between protons, aiding in the determination of relative stereochemistry. | Establishing the relative orientation of the two dorzolamide moieties. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light, sensitive to the absolute configuration of chromophores. | Determining the absolute stereochemistry of the chiral centers by comparing experimental and computed spectra. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light, providing detailed stereochemical information. | Probing the stereochemistry of the entire molecule, including the sulfonamide bridge. |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light, useful for stereochemical correlation. | Correlating the optical rotation of the dimer with known standards to infer absolute configuration. |

In conjunction with experimental data, computational chemistry plays a pivotal role in the definitive assignment of stereochemistry. By employing quantum mechanical calculations, it is possible to predict the spectroscopic and chiroptical properties of all possible stereoisomers of this compound.

These theoretical predictions can then be compared with the experimental data. A strong correlation between the calculated and measured spectra for a particular isomer provides compelling evidence for its structure. This approach is particularly powerful when multiple stereoisomers have similar energies and are difficult to distinguish by experimental means alone.

Conformational Analysis of the Dimeric Structure

In solution, the dimer will adopt a range of conformations due to the flexibility of the sulfonamide linkage and the ethylamino side chains. NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide insights into the time-averaged conformation in a given solvent.

In the solid state, the conformation is "frozen" within the crystal lattice. X-ray crystallography (discussed in section 4.3) provides a precise snapshot of this solid-state conformation. It is important to note that the solid-state conformation may not be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry.

| Factor | Influence on Dimer Geometry and Stability |

| Torsional Angles around S-N Bond | Dictate the relative orientation of the two dorzolamide moieties, influencing the overall shape (e.g., extended or folded). |

| Geometry of Sulfonamide Nitrogen | Can be planar or pyramidal, affecting bond angles and the potential for intermolecular hydrogen bonding. |

| Electronic Properties of Sulfonamide Group | The electron-withdrawing nature of the sulfonyl groups can influence the electron density distribution and reactivity of the molecule. |

Crystal Structure Analysis for Precise Atomic Arrangement and Intermolecular Interactions.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. If suitable crystals of this compound can be obtained, this technique would provide a wealth of information, including:

Precise bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Absolute stereochemistry: In a chiral space group, the absolute configuration can often be determined unambiguously.

Conformation in the solid state: Revealing the exact shape of the molecule within the crystal lattice.

Intermolecular interactions: Identifying and characterizing the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern how the molecules pack together in the crystal.

The analysis of these intermolecular interactions is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility.

Future Research Directions in Dorzolamide N Sulfonamide Dimer Chemistry

Development of Advanced Spectroscopic and Chromatographic Techniques for In-Situ Monitoring of Dimer Formation

The real-time monitoring of chemical reactions, a cornerstone of Process Analytical Technology (PAT), offers significant advantages in understanding and controlling impurity formation. Future research should focus on developing and implementing advanced spectroscopic and chromatographic methods for the in-situ monitoring of Dorzolamide (B1670892) N-Sulfonamide Dimer formation during the synthesis of dorzolamide.

Spectroscopic Approaches:

Vibrational spectroscopy, particularly Raman and Near-Infrared (NIR) spectroscopy, holds considerable promise for in-situ monitoring. These non-destructive techniques can provide real-time information on the molecular composition of a reaction mixture. Future studies could involve:

Raman Spectroscopy: The development of fiber-optic probes compatible with the reaction conditions of dorzolamide synthesis would enable continuous monitoring. Research should aim to identify unique Raman spectral signatures for dorzolamide and its N-sulfonamide dimer, allowing for the quantitative tracking of the dimer's concentration as it forms. mdpi.comamericanpharmaceuticalreview.comnih.gov Chemometric models, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), could then be built to correlate spectral data with dimer concentration, providing a robust process control tool. mdpi.com

Near-Infrared (NIR) Spectroscopy: Similar to Raman, NIR spectroscopy can be implemented in-situ to monitor changes in the concentrations of reactants, intermediates, and products. The development of specific NIR models for the dorzolamide reaction system could provide a rapid and non-invasive method for detecting the onset of dimer formation.

Chromatographic Approaches:

While challenging to implement for true in-situ analysis, at-line and on-line High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) can provide near real-time separation and quantification of the dimer. Research in this area could focus on:

Fast HPLC/UPLC Methods: The development of rapid chromatographic methods with short run times (under a few minutes) would be essential for timely process feedback. nih.gov

Automated Sampling: Integrating automated sampling systems with HPLC/UPLC instruments would allow for frequent analysis of the reaction mixture without manual intervention, providing a detailed kinetic profile of dimer formation.

The data generated from these in-situ monitoring techniques would be invaluable for understanding the critical process parameters that influence dimer formation, leading to more robust and controlled manufacturing processes.

In-Depth Mechanistic Studies of Dimerization Processes under Varied Environmental and Synthetic Conditions

A thorough understanding of the reaction mechanism is fundamental to developing effective strategies for preventing the formation of the Dorzolamide N-Sulfonamide Dimer. Future research should undertake detailed mechanistic studies to elucidate the kinetic and thermodynamic parameters of the dimerization process under a range of conditions.

Key Areas of Investigation:

Reaction Kinetics: Studies should be designed to determine the rate law, reaction order, and activation energy of the dimerization reaction. This would involve systematically varying the concentrations of dorzolamide and other relevant species, as well as the temperature, and monitoring the rate of dimer formation.

Influence of Process Parameters: The impact of critical process parameters such as pH, temperature, solvent composition, and the presence of catalysts or impurities on the rate and extent of dimerization should be systematically investigated. eurjchem.com Forced degradation studies, where dorzolamide is subjected to stress conditions (acidic, basic, oxidative, photolytic, and thermal), can provide valuable insights into the pathways leading to dimer formation. nih.gov

Identification of Intermediates: The dimerization likely proceeds through one or more reactive intermediates. Techniques such as mass spectrometry and NMR spectroscopy could be employed to identify and characterize any transient species involved in the reaction pathway. The synthesis of sulfonamides can proceed through various mechanisms, including those involving sulfene (B1252967) intermediates or nucleophilic substitution on a sulfonyl derivative. eurjchem.comresearchgate.net Understanding which pathway is operative in dorzolamide dimerization is crucial.

Proposed Mechanistic Pathways:

Based on the structure of the this compound, a likely pathway involves the intermolecular reaction between two dorzolamide molecules. One molecule's sulfonamide nitrogen would act as a nucleophile, attacking the sulfonyl group of a second molecule, leading to the displacement of a leaving group and the formation of the S-N bond characteristic of the dimer. Research should aim to confirm this hypothesis and identify the specific conditions that favor this reaction.

| Parameter | Rationale for Investigation | Potential Impact on Dimer Formation |

| pH | Can affect the protonation state of the sulfonamide nitrogen, influencing its nucleophilicity. | Higher or lower pH values could catalyze or inhibit the dimerization reaction. |

| Temperature | Will influence the reaction rate according to the Arrhenius equation. | Higher temperatures are likely to accelerate dimer formation. |

| Solvent | The polarity and protic/aprotic nature of the solvent can affect the stability of reactants, intermediates, and transition states. | Solvents that stabilize the transition state for dimerization will increase the reaction rate. |

| Catalysts | The presence of acidic or basic catalysts, or metal ions, could promote the dimerization reaction. | Identification of catalytic species would allow for their removal or neutralization. |

Computational Design of Targeted Strategies to Prevent Dimer Formation in API Production

Computational chemistry and molecular modeling offer powerful tools for predicting and understanding chemical reactivity, providing a rational basis for the design of strategies to minimize impurity formation. Future research should leverage these computational approaches to develop targeted strategies to prevent the formation of the this compound.

Computational Techniques and Applications:

Quantum Mechanics (QM): QM calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of dorzolamide and its potential reaction pathways. discoveracs.org These calculations can help to:

Determine the relative energies of reactants, intermediates, transition states, and products for the dimerization reaction.

Identify the most likely reaction mechanism and the rate-determining step.

Predict how changes in the molecular structure or reaction environment might affect the activation energy for dimer formation.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of dorzolamide molecules in solution. nih.govenamine.net This can provide insights into:

The aggregation and self-association of dorzolamide molecules, which may be a prerequisite for dimerization.

The role of solvent molecules in mediating the interaction between dorzolamide molecules.

The conformational changes that may be necessary for the dimerization reaction to occur.

Computational Fluid Dynamics (CFD): CFD can be used to model the fluid dynamics within a reactor during dorzolamide synthesis. youtube.com This can help to:

Identify regions of poor mixing or localized "hot spots" where the concentration of reactants or temperature might be higher, potentially leading to increased dimer formation.

Optimize reactor design and operating conditions to ensure homogeneous reaction conditions and minimize impurity formation.

By combining the insights from these different computational techniques, it should be possible to develop a comprehensive model of the dimerization process. This model could then be used to screen potential strategies for preventing dimer formation, such as modifying the reaction conditions, adding inhibitors, or redesigning the synthesis process.

Standardization and Regulatory Harmonization for Dimeric Impurity Reference Materials in Pharmaceutical Development

The availability of well-characterized reference materials is essential for the accurate identification and quantification of impurities in pharmaceutical products. Future efforts in this area should focus on the standardization and regulatory harmonization of reference materials for the this compound.

Challenges and Future Directions:

Development of Certified Reference Materials (CRMs): Currently, reference materials for the this compound are available from commercial suppliers as non-compendial standards. sigmaaldrich.com The development of CRMs by pharmacopeial bodies such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) would provide a universally accepted standard for quality control. sigmaaldrich.comelement.com This would involve:

The synthesis and purification of the dimer to a high degree of purity.

Comprehensive characterization of the material using a battery of analytical techniques (e.g., NMR, MS, IR, elemental analysis) to confirm its identity and purity. discoveracs.orgpharmtech.comedqm.eu

An inter-laboratory study to establish a consensus value for the purity of the material.

Regulatory Harmonization: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the control of impurities in new drug substances and products (ICH Q3A and Q3B). lgcstandards.comyoutube.com Future work should aim to ensure that the specifications for the this compound are harmonized across different regulatory jurisdictions. This would involve:

Establishing a common threshold for the reporting, identification, and qualification of the dimer.

Developing harmonized analytical procedures for the detection and quantification of the dimer.

Ensuring that the characterization of reference materials meets the requirements of all major regulatory agencies.

Q & A

Q. How can researchers optimize the synthesis of Dorzolamide N-Sulfonamide Dimer to ensure high purity and yield?

To optimize synthesis, employ factorial design to systematically test variables (e.g., reaction temperature, solvent polarity, catalyst concentration) and identify critical parameters . Use HPLC-MS/MS for real-time monitoring of intermediates, ensuring purification protocols align with USP standards for sulfonamide derivatives (e.g., controlled drying conditions, inert storage) . Validate purity via ¹H-NMR and ¹³C-NMR, referencing spectral databases for sulfonamide functional groups .

Q. What analytical methods are most reliable for characterizing this compound’s stability under varying pH and temperature conditions?

Use accelerated stability testing with HPLC-UV at controlled pH (3–9) and temperatures (25°C–60°C), tracking degradation products like sulfanilamide derivatives . Compare retention times (tR) and retardation factors (Rf) against USP reference standards . For long-term stability, apply Arrhenius kinetics to predict shelf-life, ensuring data aligns with ICH guidelines .

Q. How should researchers validate impurity profiling protocols for this compound?

Adopt a tiered approach:

- Tier 1: Identify known impurities (e.g., sulfachlorpyridazine, dapsone analogs) using LC-MS/MS with reference standards .

- Tier 2: Quantify impurities via spiked recovery experiments, ensuring limits meet pharmacopeial thresholds (<0.1% w/w) .

- Tier 3: Characterize unknown impurities using high-resolution mass spectrometry (HRMS) and molecular docking to assess toxicity risks .

Advanced Research Questions

Q. How can molecular docking studies resolve contradictions in this compound’s reported bioactivity across different cell lines?

Develop a hybrid docking protocol:

- Step 1: Use AutoDock Vina to model dimer interactions with carbonic anhydrase isoforms (e.g., CA-II vs. CA-IX), accounting for binding affinity variations .

- Step 2: Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability under physiological conditions .

- Step 3: Cross-reference results with experimental IC50 data from anti-proliferative assays, adjusting for cell-specific membrane permeability .

Q. What experimental design strategies mitigate confounding variables in assessing the dimer’s membrane permeability?

Implement a quasi-experimental design:

- Group 1: Use Caco-2 monolayers under standardized pH (7.4) and temperature (37°C), with permeability quantified via LC-MS/MS .

- Group 2: Introduce P-glycoprotein inhibitors (e.g., verapamil) to isolate efflux effects .

- Analysis: Apply ANOVA to compare apparent permeability coefficients (Papp), controlling for batch-to-batch variability in dimer synthesis .

Q. How can researchers reconcile discrepancies between in-silico predictions and experimental data on the dimer’s metabolic pathways?

Adopt a systems pharmacology approach:

- Phase 1: Simulate hepatic metabolism using Schrödinger’s ADMET Predictor, focusing on cytochrome P450 isoforms .

- Phase 2: Validate with microsomal incubation assays (human liver microsomes), quantifying metabolites via UPLC-QTOF .

- Phase 3: Apply Akaike Information Criterion (AIC) to compare predictive models, refining parameters for sulfonamide-specific clearance .

Q. What methodologies enhance the reproducibility of this compound’s anti-proliferative activity assays?

Follow a standardized protocol:

- Cell lines: Use ATCC-validated lines (e.g., MCF-7, A549) with mycoplasma testing .

- Dosing: Pre-equilibrate dimer solutions in DMA/PBS (1:9 v/v) to prevent aggregation .

- Controls: Include sulfadiazine as a positive control, ensuring IC50 values are normalized to cell viability (MTT assay) .

- Data reporting: Adopt MIAME guidelines for raw data transparency .

Methodological Frameworks

How can the FINER criteria improve the formulation of research questions on the dimer’s mechanism of action?

Apply the FINER framework:

- Feasible: Prioritize hypotheses testable with available resources (e.g., CRISPR-Cas9 knockouts for target validation) .

- Interesting: Focus on understudied pathways (e.g., dimer-induced autophagy vs. apoptosis) .

- Novel: Explore synergistic effects with existing CA inhibitors (e.g., acetazolamide) .

- Ethical: Use in vitro models to minimize animal testing .

- Relevant: Align with WHO priorities for glaucoma and oncology therapeutics .

Q. What role does factorial design play in optimizing the dimer’s formulation for topical delivery?

A 2<sup>3</sup> factorial design can evaluate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.